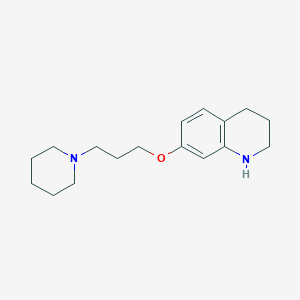
7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a piperidine ring attached via a propoxy linker to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Attachment of the Propoxy Linker: The propoxy linker can be introduced via an etherification reaction. This involves the reaction of the tetrahydroquinoline with 3-bromopropanol in the presence of a base such as potassium carbonate.
Introduction of the Piperidine Ring: The final step involves the nucleophilic substitution of the bromine atom in the propoxy linker with piperidine. This can be achieved by reacting the intermediate with piperidine in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the propoxy linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3-(Morpholin-4-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with a morpholine ring instead of a piperidine ring.
7-(3-(Pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
7-(3-(Azepan-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
The uniqueness of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline lies in its specific combination of the piperidine ring and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different ring systems.
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
7-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-8-7-15-6-4-9-18-17(15)14-16/h7-8,14,18H,1-6,9-13H2 |
InChI Key |
WVNMKSLFACPJFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(CCCN3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















